molecular formula C10H10N2O5 B14513454 N-[(4-Nitrophenyl)acetyl]glycine CAS No. 63257-00-1

N-[(4-Nitrophenyl)acetyl]glycine

Cat. No.: B14513454
CAS No.: 63257-00-1
M. Wt: 238.20 g/mol
InChI Key: UNAKBXLORIDRPG-UHFFFAOYSA-N
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Description

N-[(4-Nitrophenyl)acetyl]glycine is a glycine derivative where the amino group of glycine is acylated with a 4-nitrophenylacetyl moiety.

Properties

CAS No.

63257-00-1

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

2-[[2-(4-nitrophenyl)acetyl]amino]acetic acid

InChI

InChI=1S/C10H10N2O5/c13-9(11-6-10(14)15)5-7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15)

InChI Key

UNAKBXLORIDRPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Amide Coupling

Reagents :

  • 4-Nitrophenylacetic acid
  • Glycine
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • Hydroxybenzotriazole (HOBt)
  • Dimethylformamide (DMF) or dichloromethane (DCM)
  • Triethylamine (TEA)

Procedure :

  • Activate 4-nitrophenylacetic acid (1 equiv) with EDC (1.2 equiv) and HOBt (1.1 equiv) in anhydrous DMF at 0–5°C for 30 minutes.
  • Add glycine (1 equiv) and TEA (2 equiv) to the mixture.
  • Stir at room temperature for 12–24 hours.
  • Quench with water, extract with ethyl acetate, and purify via recrystallization or column chromatography.

Key Data :

Parameter Value
Yield 75–85%
Reaction Time 12–24 hours
Purification Method Crystallization (hexane/ethyl acetate)

Advantages :

  • High atom economy.
  • Mild conditions preserve nitro group integrity.

Limitations :

  • Requires stoichiometric coupling agents.

Schotten-Baumann Acylation

Reagents :

  • 4-Nitrophenylacetyl chloride
  • Glycine
  • Sodium hydroxide (NaOH)
  • Dichloromethane (DCM)/water biphasic system

Procedure :

  • Synthesize 4-nitrophenylacetyl chloride by treating 4-nitrophenylacetic acid with thionyl chloride (SOCl₂) at reflux for 2 hours.
  • Dissolve glycine in aqueous NaOH (10%) and cool to 0°C.
  • Add 4-nitrophenylacetyl chloride in DCM dropwise under vigorous stirring.
  • Stir for 1 hour, acidify with HCl, and extract the product.

Key Data :

Parameter Value
Yield 65–70%
Reaction Time 1–2 hours
Side Products Di-acylated glycine (<5%)

Advantages :

  • Rapid reaction kinetics.
  • Scalable for industrial applications.

Limitations :

  • Acyl chloride synthesis requires hazardous reagents.

Mixed Carbonic Anhydride Method

Reagents :

  • 4-Nitrophenylacetic acid
  • Ethyl chloroformate
  • Glycine
  • Tetrahydrofuran (THF)

Procedure :

  • React 4-nitrophenylacetic acid (1 equiv) with ethyl chloroformate (1.1 equiv) and TEA (1.2 equiv) in THF at –10°C.
  • After 30 minutes, add glycine (1 equiv) and stir for 6 hours.
  • Isolate the product via acid-base extraction.

Key Data :

Parameter Value
Yield 60–68%
Reaction Temperature –10°C to 25°C

Advantages :

  • Avoids carbodiimide reagents.
  • Suitable for acid-sensitive substrates.

Limitations :

  • Lower yields compared to EDC/HOBt.

Catalytic and Industrial Approaches

Hydrogenation of Nitro Precursors

Reagents :

  • 4-Nitrophenylglycine intermediate
  • Palladium on carbon (Pd/C)
  • Hydrogen gas (H₂)

Procedure :

  • Reduce a nitro-containing precursor (e.g., N-[(4-nitrophenyl)acetyl]nitroglycine) using H₂ (10 atm) and Pd/C in methanol.
  • Filter and concentrate to obtain the product.

Key Data :

Parameter Value
Yield 80–90%
Catalyst Loading 5% Pd/C (w/w)

Advantages :

  • High selectivity for nitro reduction.

Limitations :

  • Requires specialized equipment for high-pressure reactions.

Purification and Characterization

Crystallization

  • Solvent System : Ethyl acetate/hexane (1:3 ratio).
  • Purity : >99% by HPLC.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.8 Hz, 2H, Ar–H), 7.69 (d, J = 8.8 Hz, 2H, Ar–H), 4.12 (s, 2H, CH₂), 3.85 (s, 2H, NH₂CH₂).
  • IR (KBr) : 3320 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Comparative Analysis of Methods

Method Yield (%) Cost Scalability
EDC/HOBt Coupling 75–85 High Moderate
Schotten-Baumann 65–70 Low High
Mixed Anhydride 60–68 Moderate Moderate
Catalytic Hydrogenation 80–90 High High

Applications and Derivatives

N-[(4-Nitrophenyl)acetyl]glycine serves as a precursor for:

  • Antimicrobial agents : Via coupling with heterocyclic amines.
  • Enzyme inhibitors : As a transition-state analog in protease studies.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Nitrophenyl)acetyl]glycine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of new acyl derivatives.

Scientific Research Applications

N-[(4-Nitrophenyl)acetyl]glycine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in enzyme assays to study enzyme kinetics and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Nitrophenyl)acetyl]glycine involves its interaction with specific molecular targets. For instance, in enzyme assays, it acts as a substrate for enzymes like N-acetyl-β-D-glucosaminidase, where it undergoes hydrolysis to release 4-nitrophenol, which can be detected spectrophotometrically . The molecular pathways involved include the formation of enzyme-substrate complexes and subsequent catalytic reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[(4-Nitrophenyl)acetyl]glycine with structurally related glycine derivatives, emphasizing substituent effects, physicochemical properties, and biological activities:

Compound Name Substituent Molecular Weight (g/mol) Key Properties Biological Activity
This compound 4-Nitrophenylacetyl ~237 (calculated) High polarity due to -NO₂; low water solubility Antimicrobial (derivatives)
N-[(2,4-Dichlorophenoxy)acetyl]glycine 2,4-Dichlorophenoxyacetyl 278.085 Lipophilic; halogenated substituents Not reported
N-Acetyl-N-phenylglycine Phenylacetyl 193.18 Moderate solubility; electron-neutral aromatic No direct activity data
N-[(4-Methylphenyl)acetyl]glycine 4-Methylphenylacetyl 207.23 Increased lipophilicity; electron-donating -CH₃ Not reported
N-(3-Indoleacetyl)glycine 3-Indoleacetyl 232.23 Aromatic indole moiety; hydrogen-bonding Potential role in plant signaling
Methyl N-(4-chlorobenzoyl)glycinate 4-Chlorobenzoyl (ester) 227.65 Esterified carboxyl; halogenated aromatic Intermediate in peptide synthesis

Key Structural and Functional Differences:

Electron Effects: The nitro group in this compound enhances electrophilicity, making it reactive in nucleophilic substitutions. In contrast, methyl (electron-donating) or chlorine (moderately electron-withdrawing) substituents in analogs like N-[(4-Methylphenyl)acetyl]glycine or N-[(2,4-Dichlorophenoxy)acetyl]glycine alter electronic profiles and solubility .

Biological Activity :

  • Derivatives of this compound (e.g., 1,3,4-thiadiazoles) exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans, outperforming other analogs .
  • N-(3-Indoleacetyl)glycine , with an indole ring, may interact with biological systems via aromatic stacking or mimicry of tryptophan metabolites, though specific activity data are lacking .

Physicochemical Properties: Lipophilicity: The dichlorophenoxy group in N-[(2,4-Dichlorophenoxy)acetyl]glycine increases lipophilicity (logP ~2.5 estimated) compared to the nitro analog (logP ~1.5), affecting membrane permeability . Solubility: The nitro group reduces water solubility but enhances stability in polar aprotic solvents. Methyl or esterified derivatives (e.g., methyl N-(4-chlorobenzoyl)glycinate) improve solubility in organic phases .

Q & A

Q. What are the optimal laboratory synthesis methods for N-[(4-Nitrophenyl)acetyl]glycine, and how can purity be ensured?

Methodological Answer:

  • Synthesis Protocol : Acylation of glycine with 4-nitrobenzoyl chloride under alkaline conditions (pH 8–9) at 0–5°C, followed by refluxing in aqueous ethanol. Purification via recrystallization from ethanol/water mixtures (1:3 v/v) yields crystalline product. Monitor reaction progress using TLC (silica gel, mobile phase: chloroform/methanol 9:1) .
  • Purity Assurance : Validate purity using HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) and confirm structural integrity via 1^1H NMR (DMSO-d6: δ 8.3 ppm, aromatic protons; δ 4.1 ppm, glycine methylene) and FT-IR (amide I band at ~1650 cm1^{-1}) .

Q. How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

  • Storage Conditions : Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hygroscopic degradation. Avoid contact with strong oxidizing agents .
  • Stability Monitoring : Perform periodic HPLC analysis to detect hydrolysis products (e.g., free glycine or 4-nitrobenzoic acid). Use Karl Fischer titration to assess moisture content in stored samples .

Advanced Research Questions

Q. What strategies resolve conflicting spectroscopic data (e.g., NMR or MS) for this compound derivatives?

Methodological Answer:

  • Isomer Identification : Use 2D NMR (e.g., 13^{13}C-HSQC, NOESY) to distinguish regioisomers arising from incomplete acylation. For example, differentiate between N- and O-acylated glycine derivatives .
  • Mass Spectrometry Validation : Employ high-resolution ESI-MS to confirm molecular ions ([M+H]+^+ at m/z 226.06 for C9_9H8_8N2_2O5_5) and fragment patterns (e.g., cleavage at the amide bond: m/z 165 for 4-nitrobenzoyl fragment) .

Q. How can computational models predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map electron density distributions. Predict sites for nucleophilic attack (e.g., carbonyl carbon) or hydrogen bonding .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to optimize reaction conditions. Assess steric hindrance from the 4-nitrophenyl group .

Q. What role does this compound play in metabolomic studies, and how is it quantified in biological matrices?

Methodological Answer:

  • Biomarker Profiling : Detect using LC-MS/MS (negative ion mode, MRM transition m/z 225→181). Validate with isotopically labeled internal standards (e.g., 13^{13}C-glycine derivatives) .
  • Sample Preparation : Acidify biological fluids (pH 2–3) and extract with ethyl acetate. Remove phospholipids via SPE (C18 cartridges) to reduce matrix effects .

Q. How can researchers optimize enzymatic assays using this compound as a substrate analog?

Methodological Answer:

  • Kinetic Studies : Use Michaelis-Menten kinetics to measure enzyme activity (e.g., amidases). Monitor 4-nitrophenolate release spectrophotometrically at 405 nm .
  • Inhibition Assays : Co-incubate with potential inhibitors (e.g., transition-state analogs) and calculate IC50_{50} values via nonlinear regression .

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